2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core with distinct substituents:
- Position 6: A sulfanyl (-S-) linker connected to an acetamide group.
- Acetamide side chain: Substituted with a 5-methyl-1,2-oxazol-3-yl moiety, which may contribute to hydrogen bonding or target-specific interactions.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S/c1-11-8-15(24-29-11)20-17(26)10-30-18-7-6-16-21-22-19(25(16)23-18)12-4-5-13(27-2)14(9-12)28-3/h4-9H,10H2,1-3H3,(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVLYWRPYHUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolopyridazine core, followed by the introduction of the dimethoxyphenyl group and the isoxazolylacetamide moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of new products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with key structural analogs:
Key Comparative Insights
Substituent Impact on Bioactivity
- C1632 : The methyl group at position 3 and phenylacetamide side chain enable Lin28 inhibition, rescuing let-7 miRNA function and reducing cancer stem cell (CSC) proliferation . The target compound’s 3,4-dimethoxyphenyl group may enhance membrane permeability but could alter Lin28 binding efficacy.
- AZD5153 : The methoxy and piperidyl groups confer BET bromodomain selectivity. In contrast, the target compound’s sulfanyl and oxazol groups may favor interactions with thiol-containing enzymes or antimicrobial targets .
- E-4b and 894067-38-0: These analogs lack the sulfanyl-oxazol-acetamide chain, suggesting divergent solubility and target profiles. For example, E-4b’s propenoic acid substituent may limit cellular uptake compared to the target’s acetamide .
Physicochemical Properties
- Melting Points: E-4b exhibits a high melting point (253–255°C), likely due to hydrogen bonding from the propenoic acid group. The target compound’s melting point is unreported but may be lower due to the flexible sulfanyl linker .
Research Findings and Mechanistic Differences
- Lin28 Inhibition : C1632 blocks Lin28/let-7 interactions, promoting CSC differentiation. The target compound’s dimethoxyphenyl group might sterically hinder similar interactions, necessitating further assay validation .
- Antifungal Potential: and highlight oxazol-containing compounds (e.g., 5-methylisoxazol-3-yl derivatives) as antifungal candidates. The target compound’s oxazol group may synergize with the sulfanyl linker to disrupt fungal membrane proteins .
- Epigenetic Modulation : AZD5153’s BET inhibition contrasts with the target compound’s hypothetical epigenetic effects via dimethoxyphenyl-mediated histone deacetylase (HDAC) interactions .
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel derivative of the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound includes:
- A triazolo-pyridazine core,
- A sulfanyl group,
- An oxazole moiety,
- Two methoxy groups on the phenyl ring.
This unique arrangement contributes to its biological activity by influencing molecular interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance:
- Antibacterial Activity : Research indicates that compounds with similar triazole structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness in the range of 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies on triazole derivatives have revealed promising anticancer properties. For example:
- In vitro tests demonstrated that compounds with a triazole nucleus can inhibit the growth of various cancer cell lines. One study reported IC50 values of 6.2 μM against colon carcinoma cells (HCT-116) and up to 27.3 μM against breast cancer cells (T47D) for structurally similar compounds .
Anti-inflammatory and Analgesic Effects
Triazoles have also been studied for their anti-inflammatory properties. The presence of specific substituents can enhance these effects:
- Compounds containing a triazole ring have shown potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, targeting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Molecular Interactions : The presence of methoxy and sulfanyl groups enhances lipophilicity and facilitates binding to biological targets, potentially improving bioavailability and efficacy.
- Structural Modulation : The unique structural features allow for diverse interactions with receptors and enzymes, leading to varied biological responses.
Case Studies
- Antibacterial Evaluation : A study evaluated several triazolo derivatives, including those similar to our compound, against a panel of bacteria. Results indicated that modifications in the triazole structure significantly influenced antibacterial potency .
- Anticancer Screening : Another investigation focused on the anticancer potential of mercapto-substituted triazoles revealed that specific modifications could enhance cytotoxicity against colon carcinoma cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
